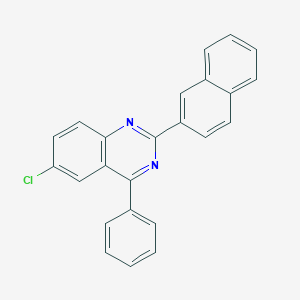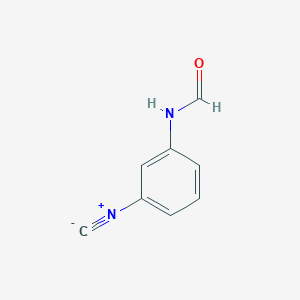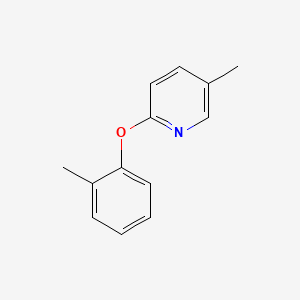![molecular formula C10H11N5O2S2 B15159350 1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine CAS No. 800380-60-3](/img/structure/B15159350.png)
1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a thiadiazole ring fused with a piperazine moiety, and a nitrothiophene substituent. It has shown potential in various biological activities, particularly in the treatment of parasitic diseases such as leishmaniasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine typically involves the condensation of 5-nitrothiophene-2-carboxaldehyde with thiosemicarbazide to form the intermediate 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine undergoes various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include amino derivatives from reduction reactions, and various substituted thiadiazole derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial and antiparasitic properties.
Mecanismo De Acción
The mechanism of action of 1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine involves the inhibition of key enzymes in the parasitic organisms. The nitro group is believed to undergo reduction within the parasite, leading to the generation of reactive intermediates that cause damage to the parasite’s cellular components. This compound targets specific molecular pathways involved in the survival and replication of the parasites .
Comparación Con Compuestos Similares
Similar Compounds
- **1-[5-(5-Nitrofuran-2-yl)-1,
Propiedades
Número CAS |
800380-60-3 |
|---|---|
Fórmula molecular |
C10H11N5O2S2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-(5-nitrothiophen-2-yl)-5-piperazin-1-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H11N5O2S2/c16-15(17)8-2-1-7(18-8)9-12-13-10(19-9)14-5-3-11-4-6-14/h1-2,11H,3-6H2 |
Clave InChI |
XWVDHOJLARQHDE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B15159270.png)
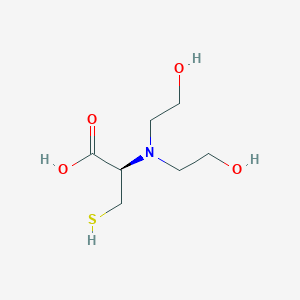
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
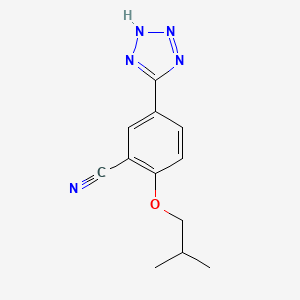
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
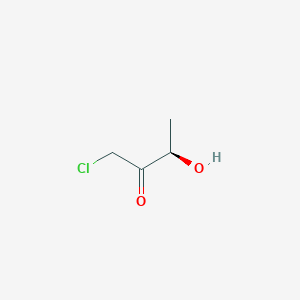
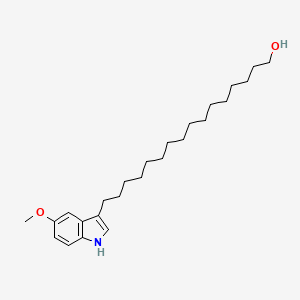
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
